

Theoretical Insights into the Molecular Landscape of Oxalyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: *Ethanediyl dibromide*

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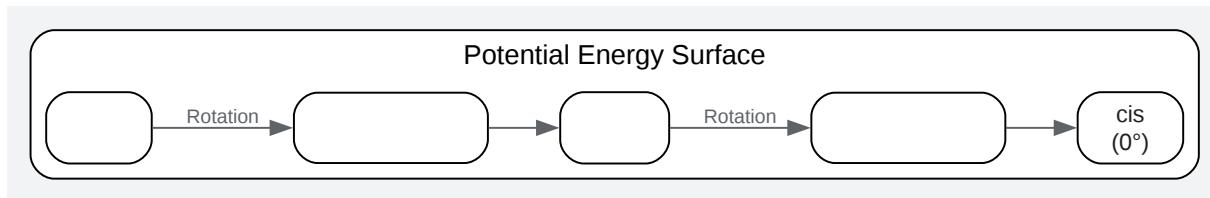
Introduction

Oxalyl bromide ($(\text{COBr})_2$), a diacyl halide, presents a fascinating case study in conformational isomerism and reactivity. Its molecular flexibility, governed by the rotation around the central carbon-carbon bond, gives rise to distinct conformational isomers with unique energetic and spectroscopic signatures. Understanding the theoretical underpinnings of oxalyl bromide's structure, vibrational modes, and reactivity is crucial for its application in organic synthesis and for broader insights into the behavior of dicarbonyl systems. This technical guide provides an in-depth exploration of the theoretical studies on oxalyl bromide, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing important molecular processes.

Conformational Analysis

Theoretical and experimental studies have established that oxalyl bromide exists predominantly as a mixture of two conformers: a planar trans form and a non-planar gauche form.^[1] The trans conformer, with a dihedral angle of 180° between the two $\text{C}=\text{O}$ bonds, is generally considered the more stable isomer. The gauche conformer is characterized by a dihedral angle of approximately $60\text{--}80^\circ$, depending on the level of theory used for calculation.^[2] The interconversion between these conformers occurs through rotation around the C-C single bond, passing through a transition state.

A potential energy surface scan can be computationally generated to illustrate the energy profile of this internal rotation. This scan reveals the relative energies of the stable conformers and the energy barrier to their interconversion.



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Caption: Conformational isomerism of oxalyl bromide.

Molecular Structure and Vibrational Frequencies

The geometric parameters and vibrational frequencies of the trans and gauche conformers of oxalyl bromide have been investigated using both computational methods and experimental techniques like gas-phase electron diffraction and vibrational spectroscopy. Density Functional Theory (DFT) calculations, particularly with hybrid functionals like B3LYP and a basis set such as 6-311+G(d,p), provide theoretical values that can be compared with experimental data.[\[3\]](#)[\[4\]](#)

Table 1: Calculated Geometrical Parameters of Oxalyl Bromide Conformers

| Parameter | trans Conformer (DFT/B3LYP/6-311+G(d,p)) | gauche Conformer (DFT/B3LYP/6-311+G(d,p)) |
|-----------------------|---|--|
| Bond Lengths (Å) | | |
| C-C | 1.535 | 1.538 |
| C=O | 1.185 | 1.184 |
| C-Br | 1.930 | 1.932 |
| Bond Angles (°) ** | | |
| O=C-C | 124.5 | 124.0 |
| Br-C-C | 111.8 | 112.5 |
| O=C-Br | 123.7 | 123.5 |
| Dihedral Angle (°) ** | | |
| O=C-C=O | 180.0 | ~75.0 |

Note: The values presented are representative and may vary slightly depending on the specific level of theory and basis set used in the calculation.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) of Oxalyl Bromide Conformers

| Vibrational Mode | trans Conformer (DFT/B3LYP/6-311+G(d,p)) | gauche Conformer (DFT/B3LYP/6-311+G(d,p)) |
|-------------------------|---|--|
| C=O Symmetric Stretch | 1825 | 1830 |
| C=O Asymmetric Stretch | 1790 | 1795 |
| C-C Stretch | 1050 | 1045 |
| C-Br Symmetric Stretch | 650 | 655 |
| C-Br Asymmetric Stretch | 580 | 585 |
| CCO Bend | 450 | 455 |
| C-C Torsion | 50 | 70 |

Note: These are unscaled frequencies. For direct comparison with experimental data, scaling factors are typically applied.[\[3\]](#)

Experimental and Computational Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Experimental Protocol:

- Sample Introduction: A gaseous sample of oxalyl bromide is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
- Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
- Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a photographic plate or a CCD detector.
- Data Analysis: The radial distribution of scattered electron intensity is analyzed to determine the internuclear distances and vibrational amplitudes, providing information about the molecular geometry.

Computational Chemistry Methods

Theoretical studies of oxalyl bromide typically employ ab initio and Density Functional Theory (DFT) methods.

Computational Protocol (DFT):

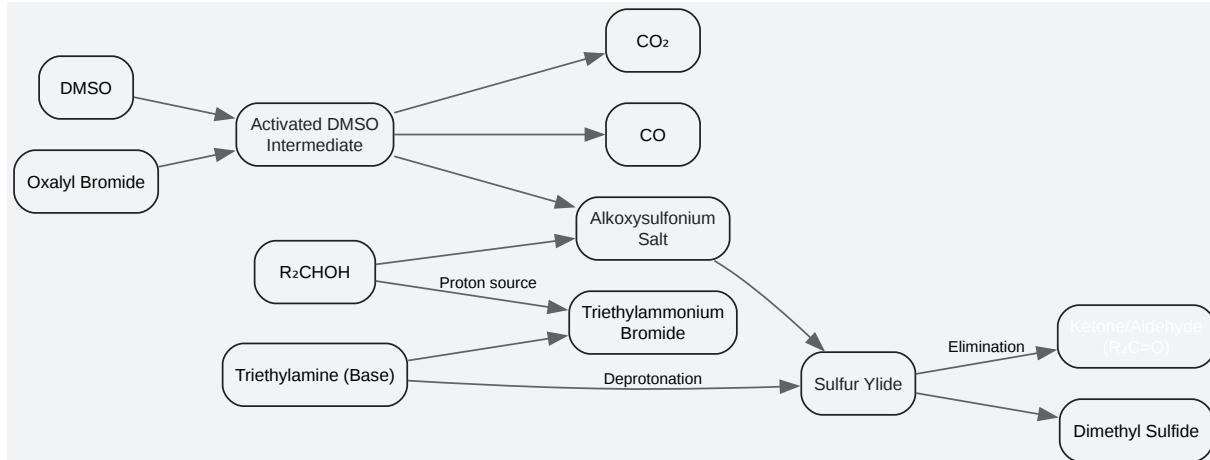
- Structure Optimization: The initial molecular geometry of the trans and gauche conformers is built. A geometry optimization is then performed using a chosen functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the minimum energy structures.
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain the

theoretical vibrational spectra.

- Potential Energy Surface Scan: To study the conformational landscape, a relaxed potential energy surface scan is performed by systematically varying the O=C-C=O dihedral angle and optimizing the rest of the molecular geometry at each step.
- Solvation Effects: To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.

Reactivity of Oxalyl Bromide: The Swern Oxidation

Oxalyl bromide, similar to its chloride analog, is a key reagent in the Swern oxidation, a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[5][6][7] The reaction proceeds through the activation of dimethyl sulfoxide (DMSO) by oxalyl bromide.



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Caption: Workflow of the Swern oxidation using oxalyl bromide.

The mechanism involves the initial reaction of DMSO with oxalyl bromide to form a reactive electrophilic sulfur species. This intermediate then reacts with the alcohol to form an

alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, facilitates an elimination reaction to yield the final carbonyl compound, dimethyl sulfide, carbon monoxide, carbon dioxide, and the corresponding ammonium salt.[8][9]

Conclusion

Theoretical studies provide invaluable insights into the fundamental properties of oxalyl bromide. The conformational isomerism between the trans and gauche forms, characterized by distinct geometries and energetic stabilities, is a key feature of its molecular landscape. Computational chemistry, in conjunction with experimental techniques, allows for the detailed elucidation of its molecular structure and vibrational dynamics. Furthermore, understanding the reactivity of oxalyl bromide, as exemplified by its role in the Swern oxidation, is essential for its effective application in synthetic chemistry. The continued synergy between theoretical and experimental approaches will undoubtedly lead to a deeper understanding of this and other complex molecular systems, aiding in the design of new reactions and the development of novel chemical entities.

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